Ethyl 2-ethoxy-4-methylbenzoate
Overview
Description
Ethyl 2-ethoxy-4-methylbenzoate is a chemical compound with the CAS Number: 88709-17-5 . It has a molecular weight of 208.26 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of Ethyl 2-ethoxy-4-methylbenzoate involves several steps including alkylation, esterification, and alkylation . The synthesis route chosen typically has high total yields, mild conditions, and simple operation .
Molecular Structure Analysis
The InChI code for Ethyl 2-ethoxy-4-methylbenzoate is 1S/C12H16O3/c1-4-14-11-8-9 (3)6-7-10 (11)12 (13)15-5-2/h6-8H,4-5H2,1-3H3
.
Physical And Chemical Properties Analysis
Ethyl 2-ethoxy-4-methylbenzoate is a liquid at room temperature .
Scientific Research Applications
Synthesis Applications
Ethyl 2-ethoxy-4-methylbenzoate has been utilized in various synthesis processes. For example, Salman et al. (2002) described its use in the efficient and cost-effective synthesis of 3-ethoxy-4-ethoxycarbonyl-phenylacetic acid, a key intermediate for the preparation of the oral hypoglycemic agent repaglinide (Salman et al., 2002). Similarly, Honey et al. (2012) reported its use as an intermediate in the synthesis of diverse trifluoromethyl heterocycles, demonstrating its versatility in chemical synthesis (Honey et al., 2012).
Antimicrobial and Antioxidant Applications
The compound has shown potential in antimicrobial and antioxidant applications. Raghavendra et al. (2016) synthesized derivatives of ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and found them to have significant antibacterial and antifungal properties, along with profound antioxidant potential (Raghavendra et al., 2016).
Biomedical Imaging Applications
In the field of biomedical imaging, particularly in the context of Alzheimer's disease, Cui et al. (2012) synthesized radiofluoro-pegylated phenylbenzoxazole derivatives, including those based on ethyl 2-ethoxy-4-methylbenzoate, for use as probes in PET imaging to detect cerebral β-amyloid plaques (Cui et al., 2012).
Application in Organic Chemistry and Material Science
In organic chemistry, the compound has been employed in the study of reaction mechanisms and material science. For instance, Apicella et al. (1998) used model molecules including 2-hydroxyethyl 4-methylbenzoate, closely related to ethyl 2-ethoxy-4-methylbenzoate, to study the kinetic and catalytic aspects of poly(ethylene terephthalate) formation (Apicella et al., 1998).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-ethoxy-4-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-4-14-11-8-9(3)6-7-10(11)12(13)15-5-2/h6-8H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLJVFJXXWBUPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60473514 | |
Record name | ETHYL 2-ETHOXY-4-METHYLBENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60473514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-ethoxy-4-methylbenzoate | |
CAS RN |
88709-17-5 | |
Record name | Benzoic acid, 2-ethoxy-4-methyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88709-17-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ETHYL 2-ETHOXY-4-METHYLBENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60473514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 2-ethoxy-4-methyl-, ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.688 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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